3-Buten-2-one, 3-bromo-4-hydroxy- chemical structure and physical properties
3-Buten-2-one, 3-bromo-4-hydroxy- chemical structure and physical properties
An In-depth Technical Guide to 3-Buten-2-one, 3-bromo-4-hydroxy-
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of 3-Buten-2-one, 3-bromo-4-hydroxy-, a multifunctional chemical entity poised at the intersection of synthetic versatility and pharmacological potential. As a compact molecule bearing an α,β-unsaturated ketone, a vinyl bromide, and a primary allylic alcohol, it represents a highly valuable building block for the synthesis of complex molecular architectures and the development of targeted therapeutic agents. This document will elucidate the core chemical and physical properties of this compound, detail a representative synthetic protocol with an emphasis on the rationale behind methodological choices, and explore its reactivity profile in the context of modern drug discovery.
Chemical Identity and Structural Features
3-Buten-2-one, 3-bromo-4-hydroxy-, also known by its IUPAC name 3-bromo-4-hydroxybut-3-en-2-one, is a halogenated enone with the molecular formula C₄H₅BrO₂.[1] Its structure is a confluence of three synthetically valuable functional groups, the strategic arrangement of which dictates its chemical behavior.
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α,β-Unsaturated Ketone: This conjugated system is a classic Michael acceptor, rendering the β-carbon electrophilic and susceptible to conjugate addition by a wide range of nucleophiles.[2][3] This reactivity is a cornerstone of its utility in covalent inhibitor design.
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Vinyl Bromide: The bromine atom attached to the sp²-hybridized carbon serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions.[4][5] This enables the facile installation of carbon-carbon and carbon-heteroatom bonds, providing a direct route to structural diversification.
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Primary Allylic Alcohol: The hydroxyl group is allylic to the double bond, which enhances its reactivity in substitution or oxidation reactions compared to a simple primary alcohol.
The interplay between these groups, particularly the electronic communication within the conjugated system, makes this molecule a subject of significant interest for synthetic and medicinal chemists.
Physicochemical and Spectroscopic Profile
While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and data from public chemical databases. These values are crucial for planning experiments, purification, and safe handling.
| Property | Value | Source |
| Molecular Weight | 164.99 g/mol | [1] |
| Molecular Formula | C₄H₅BrO₂ | [1] |
| Appearance | Expected to be a pale yellow oil | Inferred |
| Solubility | Soluble in polar organic solvents (e.g., Ethyl Acetate, Acetone, DCM); limited solubility in water and non-polar solvents (e.g., Hexanes) | Inferred |
| Stability | Likely sensitive to heat, light, and strong acids/bases. Prone to polymerization upon prolonged storage. | Inferred from similar compounds[6] |
| Boiling/Melting Point | Not available; likely decomposes upon heating at atmospheric pressure. | [7] |
Predicted Spectroscopic Data:
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¹H NMR: Expected signals would include a singlet for the methyl protons (~2.3 ppm), a doublet for the methylene protons of the CH₂OH group (~4.2 ppm), a triplet for the vinyl proton (coupled to the methylene protons), and a broad singlet for the hydroxyl proton.
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¹³C NMR: Resonances are anticipated for the carbonyl carbon (~195 ppm), the two sp² carbons of the alkene, the sp³ carbon of the CH₂OH group, and the methyl carbon.
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IR Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch (broad, ~3400 cm⁻¹), the C=O stretch of the conjugated ketone (~1690 cm⁻¹), and the C=C stretch (~1620 cm⁻¹).
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Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity for the molecular ion (M⁺ and M+2).
Synthesis and Purification: A Representative Protocol
The synthesis of 3-Buten-2-one, 3-bromo-4-hydroxy- can be logically approached via the selective bromination of a suitable precursor. The following workflow and protocol describe a plausible and efficient route.
Synthetic Workflow Diagram
Caption: A logical workflow for the synthesis and purification of the target compound.
Step-by-Step Experimental Protocol
Objective: To synthesize 3-Buten-2-one, 3-bromo-4-hydroxy- via bromination of 4-hydroxybut-3-en-2-one.
Materials:
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4-hydroxybut-3-en-2-one
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N-Bromosuccinimide (NBS), recrystallized
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Acetonitrile (anhydrous)
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Ethyl acetate (EtOAc)
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Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel (230-400 mesh)
Procedure:
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Reaction Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 4-hydroxybut-3-en-2-one (1.0 eq) and anhydrous acetonitrile to make a 0.2 M solution. Cool the stirred solution to 0 °C using an ice-water bath.
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Bromination: Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
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Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a 1:1 Hexane:EtOAc eluent system. The reaction is typically complete within 1-3 hours.
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Quenching and Workup: Upon completion, quench the reaction by adding cold, saturated aqueous sodium thiosulfate solution to consume any unreacted NBS. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
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Extraction: Wash the organic layer sequentially with deionized water and brine. Dry the separated organic layer over anhydrous magnesium sulfate.
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Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc).
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Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 3-Buten-2-one, 3-bromo-4-hydroxy-, typically as a pale yellow oil.
Expertise & Causality Behind Experimental Choices:
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N-Bromosuccinimide (NBS): NBS is selected as the bromine source because it is a crystalline solid that is safer and easier to handle than elemental bromine. It provides a low, steady-state concentration of Br₂, which is effective for the electrophilic bromination of the electron-rich enol or enolate form of the starting material.
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Acetonitrile at 0 °C: Acetonitrile is a suitable polar aprotic solvent. Conducting the reaction at low temperature (0 °C) is critical to control the reaction rate, minimize side reactions such as over-bromination, and enhance the selectivity for the desired vinylic bromide.
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Aqueous Workup with Thiosulfate: The sodium thiosulfate quench is a self-validating step; its purpose is to neutralize any remaining electrophilic bromine species, preventing unwanted reactions during extraction and concentration.
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Silica Gel Chromatography: This is the standard and most effective method for purifying moderately polar organic compounds. The gradient elution allows for the clean separation of the more polar product from less polar starting materials and non-polar byproducts.
Reactivity Profile and Applications in Drug Discovery
The synthetic power of 3-Buten-2-one, 3-bromo-4-hydroxy- lies in its ability to undergo selective transformations at its distinct functional groups. This allows for its use as a versatile scaffold in the generation of compound libraries for drug screening.
Key Reaction Pathways
Caption: Primary reaction modes of 3-Buten-2-one, 3-bromo-4-hydroxy-.
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Michael Addition (Conjugate Addition): The α,β-unsaturated ketone system is a potent electrophile. It readily reacts with soft nucleophiles, most notably the thiol side chain of cysteine residues in proteins.[8] This irreversible reaction mechanism is a key strategy in the design of targeted covalent inhibitors, which can offer enhanced potency and prolonged duration of action.
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Palladium-Catalyzed Cross-Coupling: The vinyl bromide moiety is an excellent substrate for a variety of cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings.[4][9][10] This allows for the precise and modular installation of aryl, heteroaryl, alkyl, and alkynyl groups at the C3 position, providing a powerful tool for structure-activity relationship (SAR) studies.
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Oxidation of the Allylic Alcohol: The primary alcohol can be selectively oxidized to the corresponding aldehyde using mild reagents like manganese dioxide (MnO₂), or to a carboxylic acid with stronger oxidants. This new functional group can then be used for further derivatization, such as reductive amination or amide bond formation.
Safety and Handling
As a reactive α,β-unsaturated ketone and an organobromine compound, 3-Buten-2-one, 3-bromo-4-hydroxy- must be handled with appropriate caution.
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Toxicity: Similar compounds are known to be toxic, lachrymatory (tear-inducing), and corrosive to the skin and eyes.[6][11] Assume this compound is a severe irritant to the skin, eyes, and respiratory tract.[12]
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Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (nitrile is often insufficient for reactive organics; consider butyl rubber or laminate gloves), and chemical safety goggles.
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Storage: Due to its potential for polymerization and decomposition, the compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (≤ 4 °C), protected from light.[6]
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Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
3-Buten-2-one, 3-bromo-4-hydroxy- is a synthetically powerful and pharmacologically relevant molecule. Its value lies not in any single feature, but in the orthogonal reactivity of its constituent functional groups. For the medicinal chemist, it offers a pre-functionalized scaffold for building diverse libraries through cross-coupling while retaining a Michael acceptor for potential covalent engagement with a biological target. For the synthetic chemist, it is a versatile intermediate for constructing more complex natural products and functional materials. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is the first step toward leveraging its full potential in research and development.
References
-
Egorova, K. S., & Ananikov, V. P. (2017). Toxicity of Covalent Inhibitors: General Scopes and Practical Implications. Journal of Medicinal Chemistry, 60(22), 9185–9207. (This reference exemplifies the importance and context of Michael acceptors like the topic compound in drug development). Source: ACS Publications, URL: [Link]
-
Cherney, A. H., & Reisman, S. E. (2014). Nickel-Catalyzed Asymmetric Reductive Cross-Coupling Between Vinyl and Benzyl Electrophiles. Journal of the American Chemical Society, 136(41), 14365–14368. Source: NIH National Center for Biotechnology Information, URL: [Link]
-
Morrison, R. T., & Boyd, R. N. (1992). Organic Chemistry (6th ed.). Prentice Hall. (This is a foundational text describing the principles of α,β-unsaturated carbonyl compound reactivity). Source: Pearson Education, URL: [Link]
-
Han, F. S. (2011). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 40(10), 5260-5272. (A representative review on the utility of cross-coupling reactions). Source: Royal Society of Chemistry, URL: [Link]
-
Wikipedia contributors. (2023). α,β-Unsaturated carbonyl compound. In Wikipedia, The Free Encyclopedia. Source: Wikipedia, URL: [Link]
-
LibreTexts. (2021). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. In Organic Chemistry II. Source: LibreTexts, URL: [Link]
-
Mao, J., & Wang, J. (2017). Nickel-Catalyzed Enantioselective Cross-Coupling of N-Hydroxyphthalimide Esters with Vinyl Bromides. Organic Letters, 19(9), 2318–2321. Source: ACS Publications, URL: [Link]
-
Valenta, P., & Krchnak, V. (2023). Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes via Transition-Metal-Catalyzed Reactions. Molecules, 28(20), 7175. Source: MDPI, URL: [Link]
-
Study.com. (n.d.). Alpha Beta Unsaturated Ketone: Formation & Reduction. Source: Study.com, URL: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57358789, 3-Buten-2-one, 3-bromo-4-hydroxy-. Source: PubChem, URL: [Link]
-
Chemical Synthesis Database. (2025). (3Z)-3-bromo-4-hydroxy-3-buten-2-one. Source: Organic-Chemistry.org, URL: [Link]
-
Piancatelli, G., & D'Auria, M. (2013). The Piancatelli Rearrangement: New Applications for an Intriguing Reaction. Molecules, 18(10), 12847-12873. (This article discusses rearrangements of related structures, providing context for the synthesis of functionalized cyclic ketones). Source: MDPI, URL: [Link]
-
Pérez, M., et al. (2018). 4-Bromo-3-methoxybut-3-en-2-one, the Key Fragment in the Polyhydroxylated Chain Common to Oscilla. European Journal of Organic Chemistry, 2018(44), 6131-6136. Source: Wiley Online Library, URL: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 97547139, 3-Buten-2-one,4-amino-3-bromo-. Source: PubChem, URL: [Link]
Sources
- 1. 3-Buten-2-one, 3-bromo-4-hydroxy- | C4H5BrO2 | CID 57358789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]
- 4. Nickel-Catalyzed Asymmetric Reductive Cross-Coupling Between Vinyl and Benzyl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. Reactivity of glutathione with alpha, beta-unsaturated ketone flavouring substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
